
3-Bromomethyl-5-methylpyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromomethyl-5-methylpyridine hydrochloride is a chemical compound with significant importance in pharmaceutical and chemical research. It is primarily used as an intermediate in the synthesis of various pharmaceutical agents, including rupatadine, which is used to treat allergic rhinitis and urticaria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-5-methylpyridine hydrochloride typically involves the bromination of 3,5-dimethylpyridine. One common method is the treatment of 3,5-dimethylpyridine with N-bromosuccinimide in carbon tetrachloride, yielding the desired product in a 50% yield. The yield can be increased to 68% with the addition of azobisisobutyronitrile .
Another method involves using 5-methylnicotinic acid as the starting material. This method is more environmentally friendly and suitable for large-scale industrial production. The process includes the esterification of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. The final step involves bromination with hydrobromic acid in xylene .
Industrial Production Methods
For industrial production, the method using 5-methylnicotinic acid is preferred due to its simplicity, efficiency, and environmental friendliness. The overall yield of this method is approximately 65.9% .
化学反応の分析
Types of Reactions
3-Bromomethyl-5-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield methylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Methylpyridine derivatives.
科学的研究の応用
3-Bromomethyl-5-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of inhibitors for various biological targets.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Bromomethyl-5-methylpyridine hydrochloride involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of rupatadine, the compound undergoes further chemical transformations to form the active drug, which then exerts its effects by inhibiting histamine H1 receptors and platelet-activating factor .
類似化合物との比較
Similar Compounds
- 3-Chloromethyl-5-methylpyridine hydrochloride
- 3-Iodomethyl-5-methylpyridine hydrochloride
- 3-Methyl-5-methylpyridine hydrochloride
Uniqueness
3-Bromomethyl-5-methylpyridine hydrochloride is unique due to its specific bromomethyl group, which allows for selective substitution reactions. This makes it a valuable intermediate in the synthesis of various pharmaceutical agents, providing a versatile platform for chemical modifications .
特性
CAS番号 |
182354-92-3 |
|---|---|
分子式 |
C7H9BrClN |
分子量 |
222.51 g/mol |
IUPAC名 |
3-(bromomethyl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H |
InChIキー |
CWGKYGCSPOSSTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)CBr.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


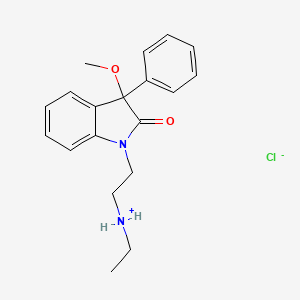
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)

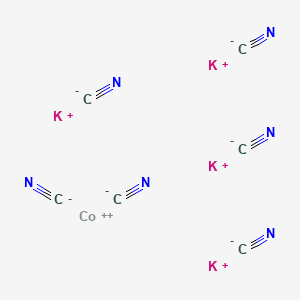


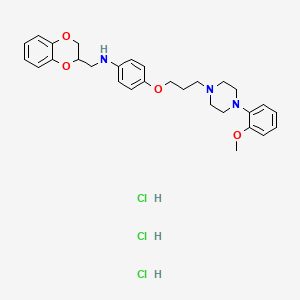
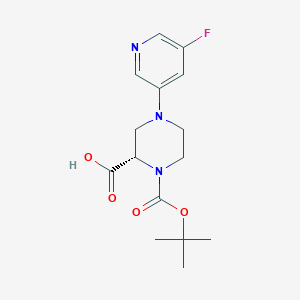

![[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13735863.png)
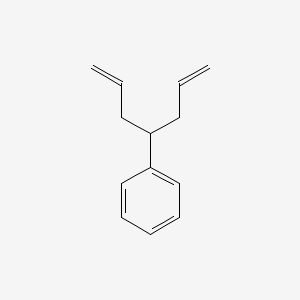
![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)

![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)
